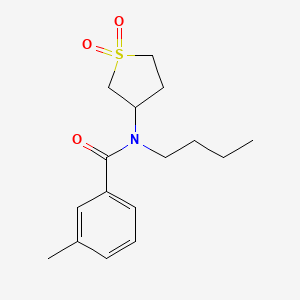

N-丁基-N-(1,1-二氧代-1lambda6-硫代环己烷-3-基)-3-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds, which can provide insight into the potential characteristics and reactivity of the compound . The first paper discusses N-tert-butyl-N-methyl-2-methoxybenzamide and its derivatives, which are used in directed metalation syntheses . The second paper describes the synthesis and characterization of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a compound with a bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions . These studies suggest that the compound of interest may also be amenable to similar synthetic strategies and functionalization reactions.

Synthesis Analysis

The synthesis of related compounds involves the use of directed metalation and subsequent reactions with electrophiles to introduce substituents at specific positions on the benzamide ring . For example, N-tert-butyl-N-methyl-2-methoxybenzamide undergoes metalation followed by reaction with methyl iodide to yield a methylated product . Similarly, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . These methods could potentially be adapted for the synthesis of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide by choosing appropriate starting materials and directing groups.

Molecular Structure Analysis

The molecular structure of compounds in this class is typically confirmed using spectroscopic methods such as NMR, IR, and GC-MS, as well as X-ray crystallography . These techniques allow for the determination of the molecular framework, functional groups, and stereochemistry. The presence of a bidentate directing group, as seen in the second paper, indicates that the compound may have specific sites that are predisposed to undergo certain chemical reactions, such as C–H bond functionalization .

Chemical Reactions Analysis

The chemical reactivity of benzamides is influenced by the substituents on the amide nitrogen and the benzene ring. Directed metalation is a key reaction for these compounds, enabling the introduction of various functional groups into the aromatic system . The presence of a bidentate directing group, as mentioned in the second paper, can facilitate metal-catalyzed C–H bond functionalization, which is a powerful tool for constructing complex molecules . These reactions are often used in the synthesis of pharmaceuticals and other biologically active compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide are not directly reported, related compounds can provide some expectations. The physical properties such as melting point, solubility, and stability can be inferred from similar benzamide derivatives. Chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, can also be anticipated based on the functional groups present in the molecule. The spectroscopic characterization methods described in the second paper are essential for confirming the identity and purity of the synthesized compounds .

科学研究应用

对羟基苯甲酸酯的雌激素活性

研究表明,某些烷基羟基苯甲酸酯防腐剂(称为对羟基苯甲酸酯)具有弱雌激素活性。这一发现强调了重新评估这些化学物质的安全性的重要性,特别是丁基对羟基苯甲酸酯,在各种商业产品中的安全性,因为它们具有潜在的内分泌干扰作用 (Routledge et al., 1998)。

PET癌症成像

一项关于18F-ISO-1(一种细胞增殖标记物)的研究证明了其在PET成像中用于评估肿瘤增殖的效用。这项研究突出了该化合物评估实体瘤增殖状态的潜力,有助于改善癌症诊断 (Dehdashti et al., 2013)。

绿色化学应用

使用离子液体,例如1-正丁基-3-甲基咪唑六氟磷酸盐([bmim][PF6]),在环境温度下由α-甲苯磺酰氧基酮和硫代苯甲酰胺合成2-苯并噻唑,这代表了传统溶剂的“绿色”替代品。该方法强调了离子液体在促进环境友好型化学合成过程中的作用 (Hou et al., 2006)。

Sigma-2受体探针

对涉及癌症和神经退行性疾病的sigma-2受体的研究导致了新型苯甲酰胺类似物的开发,包括[3H]N-[4-(3,4-二氢-6,7-二甲氧基异喹啉-2(1H)-基)丁基]-2-甲氧基-5-甲基苯甲酰胺。这些化合物是体外研究sigma-2受体生物学的宝贵工具,有助于我们了解它们在疾病中的作用 (Xu et al., 2005)。

环境和生物监测

开发用于区分环境和生物样品中脂肪族硫醇的荧光探针突出了对灵敏和选择性检测方法的持续需求。这些探针促进了有毒苯硫醇和生物活性硫醇的监测,这对化学、生物和环境科学至关重要 (Wang et al., 2012)。

属性

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c1-3-4-9-17(15-8-10-21(19,20)12-15)16(18)14-7-5-6-13(2)11-14/h5-7,11,15H,3-4,8-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKWLFJNEJWQQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B3014189.png)

![4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B3014198.png)

![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)

![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)

![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B3014207.png)

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B3014209.png)

![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B3014211.png)